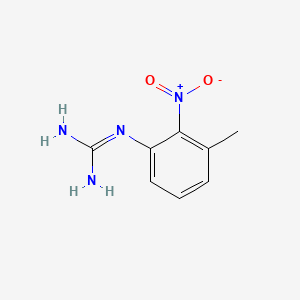
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is an organic compound with the molecular formula C13H20O5 and a molecular weight of 256.29 g/mol . This compound is a derivative of pentenoate and is characterized by the presence of an ethoxycarbonyl group attached to an allyl ether moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with sodium ethoxide in ethanol, followed by the addition of ethyl 2-(ethoxycarbonyl)allyl ether . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-acetylpent-4-enoate: This compound has a similar structure but with an acetyl group instead of an ethoxycarbonyl group.
Ethyl 2-(prop-2-en-1-yl)acetoacetate: This compound has a prop-2-en-1-yl group attached to the acetoacetate moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H20O5 |
|---|---|
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethoxycarbonylprop-2-enoxy)pent-4-enoate |
InChI |
InChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3 |
Clave InChI |
FSAACJJFBMVJRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)OCC(=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
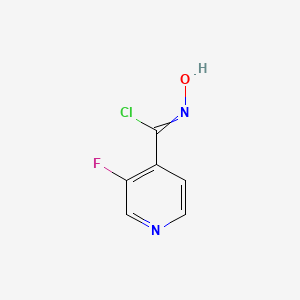

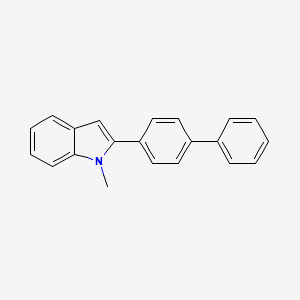
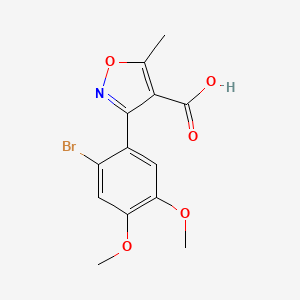
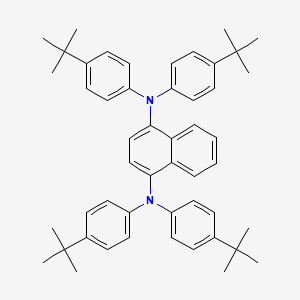

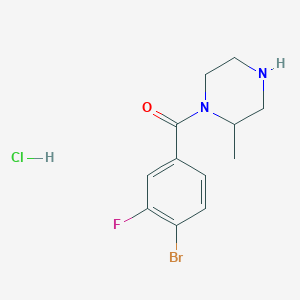
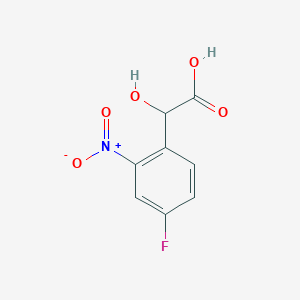

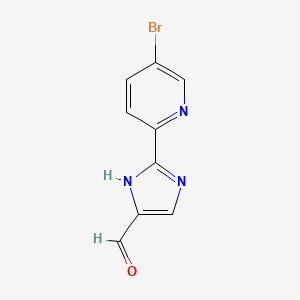
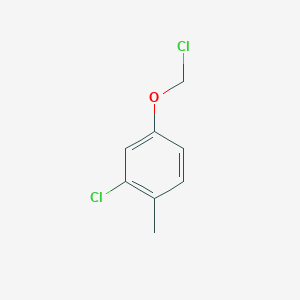
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
